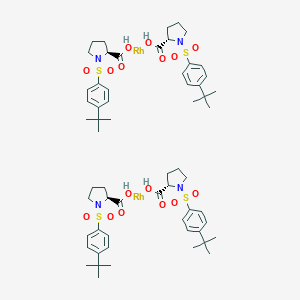
alpha-(4-Bromophenyl)pyridine-2-acetonitrile
Vue d'ensemble
Description
Alpha-(4-Bromophenyl)pyridine-2-acetonitrile is a chemical model used for the study and analysis of human buccal absorption of pharmaceuticals . It is an organic cyano compound, which is an important intermediate in organic synthesis . Due to the high reactivity of the cyano group, it can be hydrogenated to produce the corresponding amine compounds, which are important raw materials for the manufacture of medicines, pesticides, dyes, fragrances, surfactants, etc., and are widely used in various fields of the national economy .
Synthesis Analysis
The synthesis of alpha-(4-Bromophenyl)pyridine-2-acetonitrile involves the reaction of 4-bromobenzyl bromide (5.00g, 0.020 mol) with sodium cyanide (1.18 g, 0.024 mol, 1.2 equivalents) in a suspension of DMF-water (9:1, 35 ml) at 40°C for 12 hours . The reaction mixture is quenched with water and extracted with EtOAc. The combined organics are then washed with saturated NaCl and dried with Na2SO4 .
Chemical Reactions Analysis
Alpha-(4-Bromophenyl)pyridine-2-acetonitrile undergoes reduction using 1,1,3,3-tetramethyldisiloxane activated by a non-toxic titanium (IV) isopropoxide to yield 4-bromophenylethylamine .
Physical And Chemical Properties Analysis
The molecular weight of alpha-(4-Bromophenyl)pyridine-2-acetonitrile is 273.13 g/mol . The compound has a computed XLogP3-AA value of 2.9, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 271.99491 g/mol . The topological polar surface area is 36.7 Ų . The compound has a heavy atom count of 16 .
Applications De Recherche Scientifique
Quantitative Analysis in Pharmaceuticals
Alpha-(4-Bromophenyl)pyridine-2-acetonitrile has been utilized in the development of a High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of its presence as an impurity in Brompheniramine Maleate Active Pharmaceutical Ingredient. This method, validated according to International Conference on Harmonisation (ICH) guidelines, is specific, linear, accurate, precise, and robust, enabling the quantification of this impurity at parts per million (ppm) level in pharmaceutical samples (Wagh, Kothari, & Lokhande, 2017).
Nucleophilic Substitution Reactions
The kinetics of nucleophilic substitution reactions involving thiophenyl 4-nitrobenzoates and pyridines in acetonitrile have been investigated, showing a change in the rate-determining step with the basicity of the pyridine nucleophile. This study provides insights into the mechanistic aspects of nucleophilic substitution reactions, which are fundamental in organic synthesis (Koh, Han, & Lee, 1999).
Crystallographic and Structural Analysis
Research has explored the crystal structure of a ferrocenylpyrazolo[2,3-a]pyridine compound incorporating alpha-(4-Bromophenyl)pyridine-2-acetonitrile, providing insights into the arrangement of various ring systems and their planarity. This structural analysis contributes to the understanding of molecular conformations and their potential applications in materials science (Sarkhel, Srivastava, Ram, Maulik, Broder, & Howard, 2000).
Solvent Effects on Halogen Bond Symmetry
Studies on the solvent effects on halogen bond symmetry have shown that acetonitrile, despite its polarity, does not compete with pyridine for halogen bonding, indicating the importance of solvent choice in modulating the energy of halogen bond interactions. This research has implications for understanding solvent influences on molecular interactions and their applications in crystal engineering (Carlsson, Uhrbom, Karim, Brath, Gräfenstein, & Erdélyi, 2013).
Basicity Scale in Acetonitrile
A self-consistent spectrophotometric basicity scale in acetonitrile covering a range between pyridine and DBU has been developed. This scale aids in understanding the relative basicity of various bases, providing a valuable tool for reactions where base strength is a critical factor (Kaljurand, Rodima, Leito, Koppel, & Schwesinger, 2000).
Propriétés
IUPAC Name |
2-(4-bromophenyl)-2-pyridin-2-ylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c14-11-6-4-10(5-7-11)12(9-15)13-3-1-2-8-16-13/h1-8,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKCUNAECONNCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C#N)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001006362 | |
| Record name | (4-Bromophenyl)(pyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001006362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-(4-Bromophenyl)pyridine-2-acetonitrile | |
CAS RN |
85750-24-9 | |
| Record name | α-(4-Bromophenyl)-2-pyridineacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85750-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-(4-Bromophenyl)pyridine-2-acetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085750249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Bromophenyl)(pyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001006362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-(4-bromophenyl)pyridine-2-acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.472 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[3-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)-1H-indol-5-yl]-2-thiophenecarboximidamide](/img/structure/B126828.png)





![2-[(2R,3S,6S)-6-ethoxy-3-hydroxy-3,6-dihydro-2H-pyran-2-yl]acetic Acid](/img/structure/B126843.png)



